molecular formula C16H13NO2 B13145527 1-Amino-2,3-dimethylanthracene-9,10-dione

1-Amino-2,3-dimethylanthracene-9,10-dione

Cat. No.: B13145527
M. Wt: 251.28 g/mol
InChI Key: QNLBFFTVWDTZNQ-UHFFFAOYSA-N
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Description

1-Amino-2,3-dimethylanthracene-9,10-dione is an organic compound with the molecular formula C₁₆H₁₃NO₂. It belongs to the class of anthracenedione derivatives, which are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an amino group and two methyl groups attached to the anthracene core, which significantly influences its chemical properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-2,3-dimethylanthracene-9,10-dione typically involves the amidation of weak amines. One effective method is the coupling of 1-aminoanthracene-9,10-dione with sterically hindered carboxylic acids using COMU as the coupling agent. This reaction is carried out under mild conditions and yields high-purity amide derivatives .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through crystallization and characterization using advanced techniques like NMR and HPLC .

Chemical Reactions Analysis

Types of Reactions: 1-Amino-2,3-dimethylanthracene-9,10-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include quinonic derivatives, hydroquinone derivatives, and various substituted anthracenediones .

Mechanism of Action

The mechanism of action of 1-Amino-2,3-dimethylanthracene-9,10-dione involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors and enzymes, modulating their activity. For example, it has been found to inhibit glutathione reductase, an enzyme involved in cellular redox balance . This inhibition can lead to oxidative stress and cell death, which is beneficial in targeting cancer cells .

Comparison with Similar Compounds

Comparison: 1-Amino-2,3-dimethylanthracene-9,10-dione is unique due to the presence of both amino and methyl groups, which enhance its reactivity and biological activity compared to its analogs. The specific substitution pattern also influences its solubility and interaction with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C16H13NO2

Molecular Weight

251.28 g/mol

IUPAC Name

1-amino-2,3-dimethylanthracene-9,10-dione

InChI

InChI=1S/C16H13NO2/c1-8-7-12-13(14(17)9(8)2)16(19)11-6-4-3-5-10(11)15(12)18/h3-7H,17H2,1-2H3

InChI Key

QNLBFFTVWDTZNQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1C)N)C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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